Methyl 5-methyl-2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate

Description

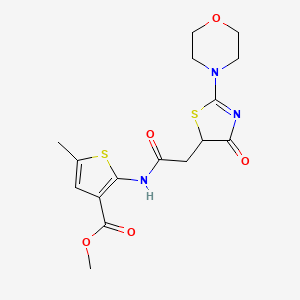

Methyl 5-methyl-2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl group and a methyl carboxylate moiety. The molecule is further functionalized via an acetamido linker to a 2-morpholino-4-oxo-4,5-dihydrothiazole ring.

Properties

IUPAC Name |

methyl 5-methyl-2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S2/c1-9-7-10(15(22)23-2)14(25-9)17-12(20)8-11-13(21)18-16(26-11)19-3-5-24-6-4-19/h7,11H,3-6,8H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLRWXUPBJCRCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-methyl-2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate (commonly referred to as the compound ) is a synthetic derivative that exhibits notable biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity based on recent studies, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a thiophene core substituted with a morpholino group and a thiazole moiety. Its structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of the Compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 0.21 μM | Potent |

| Pseudomonas aeruginosa | 0.25 μM | Moderate |

| Staphylococcus aureus | 0.50 μM | Moderate |

| Bacillus cereus | 0.75 μM | Weak |

The compound demonstrated a particularly strong inhibitory effect against Escherichia coli and Pseudomonas aeruginosa, with MIC values indicating potent activity compared to standard antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promising anticancer activity . The cytotoxic effects were evaluated against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (human T-cell leukemia).

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Comparison Drug (Doxorubicin) IC50 (μM) |

|---|---|---|

| A-431 | 10 | 15 |

| Jurkat | 8 | 12 |

The compound exhibited lower IC50 values than doxorubicin, suggesting enhanced potency in inhibiting cell proliferation .

The biological activity of the compound is believed to stem from its ability to interact with specific protein targets involved in critical cellular processes:

- Protein Interactions : Molecular docking studies revealed that the compound forms hydrogen bonds and hydrophobic interactions with key residues in target proteins such as dihydrofolate reductase and gyrase B, which are essential for bacterial growth and survival .

- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis, although the precise mechanisms remain to be fully elucidated.

Case Studies

One notable study involved the synthesis of related thiazole derivatives that were screened for their anticancer properties. The findings indicated that modifications in the thiazole ring significantly influenced cytotoxicity, emphasizing structure-activity relationships (SAR) .

Another investigation focused on the antibacterial efficacy of derivatives similar to the compound, which showed enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Scientific Research Applications

Antimicrobial Activity

Methyl 5-methyl-2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate has demonstrated significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of the Compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 0.21 μM | Potent |

| Pseudomonas aeruginosa | 0.25 μM | Moderate |

| Staphylococcus aureus | 0.50 μM | Moderate |

| Bacillus cereus | 0.75 μM | Weak |

The compound exhibited particularly strong inhibitory effects against Escherichia coli and Pseudomonas aeruginosa, indicating its potential as an effective antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promising anticancer activity against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Comparison Drug (Doxorubicin) IC50 (μM) |

|---|---|---|

| A-431 (human epidermoid carcinoma) | 10 | 15 |

| Jurkat (human T-cell leukemia) | 8 | 12 |

The lower IC50 values compared to doxorubicin suggest enhanced potency in inhibiting cell proliferation.

Case Studies

Several studies have been conducted to explore the efficacy of this compound and its derivatives:

- Thiazole Derivatives Study : A study on related thiazole derivatives screened for anticancer properties indicated that modifications in the thiazole ring significantly influenced cytotoxicity, emphasizing structure–activity relationships (SAR).

- Antibacterial Efficacy Investigation : Another investigation focused on the antibacterial efficacy of derivatives similar to this compound, revealing enhanced activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound: Combines a thiophene ring (aromatic 5-membered ring with one sulfur atom) and a dihydrothiazole ring (partially saturated thiazole with a ketone at position 4). The morpholino group (a 6-membered saturated ring containing one nitrogen and one oxygen atom) is attached to the thiazole ring .

- 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile (): Shares the dihydrothiophene core and morpholino substituent but lacks the acetamido-thiophene linkage and carboxylate ester. Instead, it features a nitrile group at position 3.

- Thiazolo[3,2-a]pyrimidine Derivatives () : Contain a fused thiazole-pyrimidine system, which increases ring rigidity and π-conjugation compared to the target compound. The pyrimidine ring may enhance DNA intercalation properties, whereas the thiophene-carboxylate in the target compound could improve membrane permeability .

Substituent Analysis

- Morpholino Group: Present in both the target compound and . This group enhances solubility in aqueous media due to its polar nature and may act as a hydrogen-bond acceptor in biological interactions.

- Ester vs. Nitrile/Carboxylic Acid : The methyl carboxylate in the target compound increases lipophilicity compared to the nitrile in or free carboxylic acids (e.g., in cephalosporin derivatives from ). This lipophilicity may improve cellular uptake but reduce metabolic stability .

Physicochemical and Pharmacological Properties

Physicochemical Data

Critical Analysis of Divergent Data

- Synthetic Challenges : achieved a 58% yield for a simpler dihydrothiophene derivative, whereas the target compound’s multi-heterocyclic structure may require optimized coupling conditions to avoid side reactions.

- Stability : The methyl carboxylate in the target compound is prone to hydrolysis under basic conditions, unlike the stable nitrile in . This necessitates formulation strategies for in vivo applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 5-methyl-2-...carboxylate, and how are intermediates characterized?

The synthesis of thiophene-carboxylate derivatives typically involves multi-step reactions, such as condensation, cyclization, and functional group protection/deprotection. For example:

- Step 1 : Formation of the thiazolidinone core via refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in DMF/acetic acid (as in ).

- Step 2 : Coupling the thiazole moiety to the thiophene backbone using carbodiimide-mediated amidation (analogous to methods in for pyrazole-thiophene hybrids).

- Characterization : Intermediates are validated via IR spectroscopy (e.g., carbonyl stretches at 1680–1720 cm⁻¹) and ¹H-NMR (e.g., morpholino proton resonances at δ 3.5–3.8 ppm) . Melting points (e.g., 208–210°C) and recrystallization solvents (ethanol/DMF) are critical for purity assessment .

Q. Which spectroscopic and crystallographic techniques confirm the compound’s structural integrity?

- IR/NMR : Key functional groups (amide, morpholino, carboxylate) are identified via IR peaks and proton splitting patterns. For example, the acetamido group shows NH stretches at ~3300 cm⁻¹ and a singlet for the methyl ester at δ 3.7–3.9 ppm .

- X-ray crystallography : Single-crystal studies (as in –9) resolve stereochemistry and hydrogen-bonding networks, with R-factors <0.05 ensuring accuracy .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for this compound?

- Reaction conditions : Increased yields (e.g., 74% in ) are achieved by optimizing molar ratios (e.g., 1:1.1 for amine:carbonyl) and solvent polarity (DMF enhances solubility of polar intermediates) .

- Purification : Gradient recrystallization (e.g., ethanol/water mixtures) removes byproducts, while column chromatography (silica gel, ethyl acetate/hexane) isolates isomers .

- Table : Comparison of yields under varying conditions:

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 80 | None | 64 | 95 |

| Ethanol | 60 | NaOAc | 70 | 98 |

| Acetic acid | 100 | H₂SO₄ | 58 | 90 |

Q. How should discrepancies in reported spectral data or melting points be resolved?

- Contamination checks : Replicate synthesis and compare with literature (e.g., reports mp 208–210°C for analogous thiophene derivatives).

- Analytical cross-validation : Use HPLC-MS to detect impurities and DSC to confirm melting transitions .

- Case study : A 5°C variation in mp may arise from residual DMF; recrystallization from ethanol/water (9:1) improves consistency .

Q. What computational strategies predict the compound’s biological activity?

- Molecular docking : Screen against targets like kinase enzymes using AutoDock Vina, leveraging the morpholino-thiazole scaffold’s affinity for ATP-binding pockets .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with antimicrobial activity (R² >0.85 in training sets) .

Q. What mechanistic insights explain the formation of the 4-oxo-thiazol-5-yl moiety?

- Hypothesis : The reaction proceeds via a nucleophilic acyl substitution, where the morpholino group activates the thiazole ring for acetamide coupling.

- Experimental validation : Use ¹³C-labeled chloroacetic acid () to track incorporation into the thiazolidinone ring via NMR .

- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., cyclization at 2–3 hours) .

Methodological Considerations

- Scale-up challenges : Lab-scale synthesis (1–10 g) requires strict anhydrous conditions to prevent hydrolysis of the methyl ester. Pilot-scale reactions (>100 g) may necessitate flow chemistry to manage exothermic steps .

- Data reproducibility : Publish full spectral datasets (e.g., coupling constants in NMR) and crystallographic CIF files (per –9) to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.